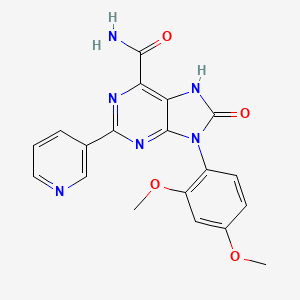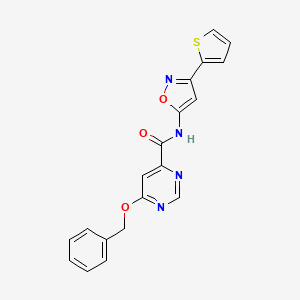
6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial efficacy. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, with some compounds demonstrating superior activity compared to reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has highlighted their potential as anti-inflammatory and analgesic agents. Some derivatives were found to significantly inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) with high selectivity, displaying considerable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Activity
Pyrazolopyrimidines derivatives have been synthesized and shown to have anticancer and anti-5-lipoxygenase activities, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. This suggests potential applications in developing new anticancer therapies (Rahmouni et al., 2016).
Antibacterial and Anti-Inflammatory Activities
Another area of application is the synthesis of new pyrimidine and thiophene derivatives, which have shown promising antibacterial and anti-inflammatory activities. These compounds could serve as a basis for the development of new therapeutic agents targeting bacterial infections and conditions associated with inflammation (Lahsasni et al., 2018).
properties
IUPAC Name |
6-phenylmethoxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-19(22-18-9-14(23-26-18)16-7-4-8-27-16)15-10-17(21-12-20-15)25-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVGYFDBIFQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

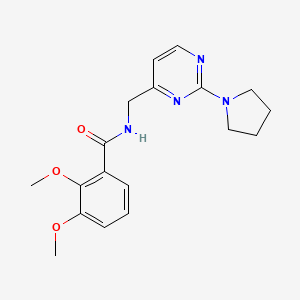
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)
![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)
![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)
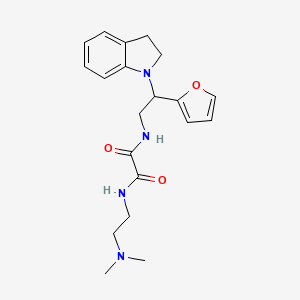
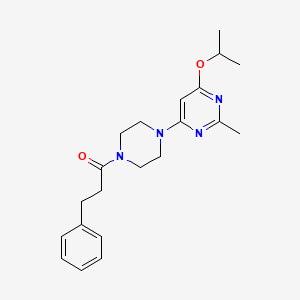
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)
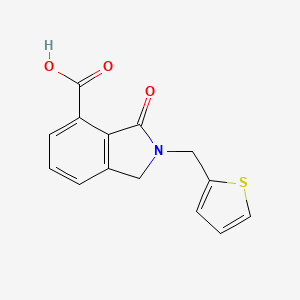
![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)
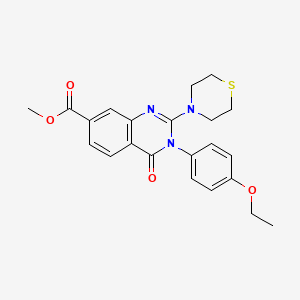
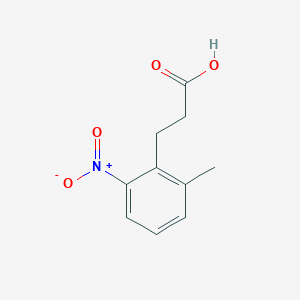
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)
